molecular formula C19H21N3O2 B2628978 (E)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one CAS No. 2035022-60-5

(E)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one

Cat. No.: B2628978
CAS No.: 2035022-60-5
M. Wt: 323.396
InChI Key: MTFVHKSCGGCJKH-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one is a useful research compound. Its molecular formula is C19H21N3O2 and its molecular weight is 323.396. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Stereochemistry in Pharmacology

Stereochemistry plays a crucial role in the pharmacological profile of pyrrolidin-2-one derivatives, impacting their effectiveness in cognitive function enhancement and neuroprotection. The stereochemical configuration directly influences biological properties, emphasizing the importance of selecting the most effective enantiomer for therapeutic use. The preparation of enantiomerically pure compounds involves methodological approaches for synthesizing molecules with specific chiral centers, highlighting the relationship between stereochemistry and pharmacological activity (Veinberg et al., 2015).

Antifungal Applications

The chemical structure of synthetic compounds, including those related to the given chemical, plays a significant role in combating fungal infections. Structure-activity relationship (SAR) studies help in understanding the pharmacophore sites for antifungal activity, facilitating the design of targeted molecules against specific pathogens like Fusarium oxysporum. This approach aids in developing more effective antifungal agents by identifying common features crucial for biological activity (Kaddouri et al., 2022).

Versatility in Drug Discovery

The pyrrolidine ring, a component of the chemical structure , is extensively utilized in drug discovery due to its ability to interact with various biological targets. Its saturated nature allows for efficient exploration of pharmacophore space, contributing to stereochemistry and increasing molecular three-dimensionality. This review covers the significance of pyrrolidine and its derivatives in developing new biologically active compounds, emphasizing the impact of steric factors on biological activity (Li Petri et al., 2021).

Contribution to Heterocyclic Compound Diversity

Heterocyclic compounds, including pyrimidines and their derivatives, offer a vast array of biological activities, underlining their importance in medicinal chemistry. The review discusses the variability in chemistry and properties of such compounds, including those related to the given chemical structure, illustrating their potential in various therapeutic areas. Understanding the synthesis, properties, and complexation of these heterocyclic compounds can lead to the discovery of novel therapeutic agents (Boča et al., 2011).

Role in Enzyme Inhibition

Research on pyrimidine derivatives, including structures related to the specified chemical, has provided insights into their potential as enzyme inhibitors. These findings contribute to the understanding of the molecular basis of diseases and the development of targeted therapies. By elucidating the structure-activity relationships of pyrimidines, researchers can design more effective inhibitors for various enzymes, showcasing the therapeutic potential of these compounds (Rashid et al., 2021).

Properties

IUPAC Name

(E)-1-[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c1-14-12-15(2)21-19(20-14)24-17-10-11-22(13-17)18(23)9-8-16-6-4-3-5-7-16/h3-9,12,17H,10-11,13H2,1-2H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTFVHKSCGGCJKH-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)C=CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)/C=C/C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.